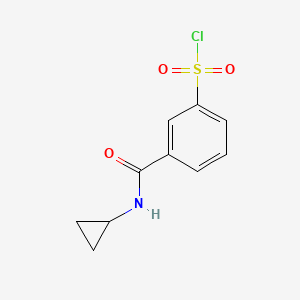
3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C10H10ClNO3S and a molecular weight of 259.71 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride” is defined by its molecular formula, C10H10ClNO3S . This indicates that it contains 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
“3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride” has a predicted melting point of 180.24°C, a predicted boiling point of approximately 438.6°C at 760 mmHg, a predicted density of approximately 1.5 g/cm3, and a predicted refractive index of n20D 1.62 .Applications De Recherche Scientifique
Friedel-Crafts Sulfonylation
The use of sulfonyl chlorides like 3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride in Friedel-Crafts sulfonylation reactions is noteworthy. These reactions, often conducted in ionic liquids, have shown to enhance the reactivity of substrates, achieving nearly quantitative yields of diaryl sulfones under ambient conditions. NMR spectroscopy is a valuable tool in understanding the mechanistic details of these reactions, especially the interaction of Lewis acidic species with the formed HCl during sulfonylation (Nara, Harjani, & Salunkhe, 2001).
Synthesis of Benzimidazoles
In the field of organic synthesis, sulfonyl chlorides have been used to catalyze the condensation of benzene-1,2-diamine with aromatic aldehydes, facilitating the synthesis of benzimidazole derivatives. This process utilizes atmospheric air as a green oxidant and operates effectively at room temperature, showcasing the efficiency of sulfonyl chlorides in catalytic systems (Khazaei et al., 2011).
Synthesis of Methylenecyclopropanes
Sulfonyl chlorides are instrumental in synthesizing 1,2-disubstituted methylenecyclopropanes. The reaction of cyclopropane with phenylacetonitriles in the presence of sodium hydroxide and a catalyst yields these compounds, highlighting the versatility of sulfonyl chlorides in organic synthesis (Jończyk, Kmiotek-Skarżuńska, & Zdrojewski, 1994).
Synthesis of Sulfonated Benzoxepines
Visible light photocatalysis has been used for the sulfonylation/cyclization of 1-(allyloxy)-2-(1-arylvinyl)benzenes with sulfonyl chlorides, leading to the construction of sulfonated benzoxepines. This process highlights the importance of sulfonyl chlorides in the development of novel photocatalytic reactions (Zhou et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
3-(cyclopropylcarbamoyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c11-16(14,15)9-3-1-2-7(6-9)10(13)12-8-4-5-8/h1-3,6,8H,4-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSINZHMPWHVPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride | |
CAS RN |
1016501-60-2 |
Source


|
| Record name | 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479330.png)

![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2479332.png)



![4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2479340.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479342.png)




![4-Chlorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether](/img/structure/B2479353.png)
